molecular formula C18H21N3O5S B2588753 4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid CAS No. 876894-44-9

4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid

Cat. No. B2588753
M. Wt: 391.44
InChI Key: QICSHKAUWMRCAT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C23H24N4O4S . It contains several functional groups, including a methoxyphenyl group, a thiazolyl group, an amino group, a morpholinyl group, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques, including NMR and IR . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 452.5 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the retrieved papers.

Scientific Research Applications

Potential PET Agent for Parkinson's Disease Imaging

A study by Wang et al. (2017) elaborated on the synthesis of a related compound, HG-10-102-01, aiming to develop a new potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. This compound was synthesized through a multi-step process, demonstrating the chemical versatility and potential biomedical applications of compounds within this chemical family (Min Wang, Mingzhang Gao, Zhidong Xu, & Q. Zheng, 2017).

Antimicrobial Activity

Bektaş et al. (2007) reported the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. This work illustrates the potential of thiazolyl-amino and morpholin-4-yl substituted compounds in generating derivatives with significant antimicrobial properties against various microorganisms (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2007).

Synthesis of Heterocyclic Compounds

El-Sakka et al. (2014) explored the reactivity of a similar compound towards nitrogen-containing nucleophiles, leading to the synthesis of novel amino acid derivatives. This research underscores the compound's utility in synthesizing diverse heterocyclic compounds that exhibited antimicrobial activities, suggesting its role in developing new antibacterial agents (S. El-Sakka, M. H. Soliman, & Rokaia SAFWAT ABDULLAH, 2014).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the retrieved papers . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future directions for research on this compound are not specified in the retrieved papers . Given its complex structure and potential biological activity, it could be a subject of interest in medicinal chemistry and drug discovery research.

properties

IUPAC Name

4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-3-morpholin-4-yl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-25-13-4-2-12(3-5-13)14-11-27-18(19-14)20-17(24)15(10-16(22)23)21-6-8-26-9-7-21/h2-5,11,15H,6-10H2,1H3,(H,22,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICSHKAUWMRCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid

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